Superior In Vitro Cytotoxicity Against Melanoma and Hematologic Malignancies Compared to Vorinostat (SAHA)
In a direct head-to-head comparison, Givinostat (ITF2357) demonstrates significantly higher cytotoxic potency than the prototypical HDAC inhibitor vorinostat (SAHA) across multiple cancer cell lines. In BRAF V600E-mutated melanoma cells (SK-MEL-28 and A375), Givinostat's IC50 values are 6-8 times lower than those of vorinostat, indicating substantially greater potency in vitro [1]. This superior potency is further corroborated by studies in primary hematological malignancies, where Givinostat achieved an IC50 of approximately 0.1 μM in 3/3 multiple myeloma and 13/15 acute myeloid leukemia patient samples, a potency noted to be more effective than vorinostat [2].
| Evidence Dimension | In vitro anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50: 4.2 μM (SK-MEL-28), 1.7 μM (A375); 0.1 μM (Multiple Myeloma/AML samples) |
| Comparator Or Baseline | Vorinostat (SAHA): IC50: 26.9 μM (SK-MEL-28), 9.2 μM (A375) |
| Quantified Difference | Givinostat IC50 is 6.4-fold lower in SK-MEL-28 and 5.4-fold lower in A375 cells than vorinostat. |
| Conditions | Cell viability assay (MTT) on SK-MEL-28 and A375 human melanoma cell lines after 72h treatment; Freshly isolated CD138+ purified multiple myeloma cells and AML patient samples. |
Why This Matters
The substantially lower IC50 in multiple cancer models indicates a greater intrinsic potency, which may translate to lower effective doses in vivo and potentially a different therapeutic window for oncology applications compared to older HDAC inhibitors.
- [1] Franzò, M., et al. (2022). The Histone Deacetylase Inhibitor ITF2357 (Givinostat) Targets Oncogenic BRAF in Melanoma Cells and Promotes a Switch from Pro-Survival Autophagy to Apoptosis. Biomedicines, 10(8), 1994. View Source
- [2] Golay, J., et al. (2007). The histone deacetylase inhibitor ITF2357 has potent anti-leukemic activity in vitro and in vivo. Blood, 110(11), 867. View Source
